molecular formula C29H34O15 B120846 Lethedioside A CAS No. 221289-31-2

Lethedioside A

Cat. No.: B120846
CAS No.: 221289-31-2
M. Wt: 622.6 g/mol
InChI Key: OQEZCWWFGXYLQY-YUYUGGDUSA-N
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Description

Lethedioside A is a naturally occurring flavonoid compound isolated from the plant Aquilaria sinensis. It is known for its biological activity as an inhibitor of the Enhancer of split 1 (Hes1) dimer, with an IC50 value of 9.5 μM .

Biochemical Analysis

Biochemical Properties

Lethedioside A acts as an inhibitor of the Enhancer of split 1 (Hes1) dimer, with an IC50 value of 9.5 μM . This suggests that this compound interacts with the Hes1 protein, potentially influencing its ability to form functional dimers.

Cellular Effects

Given its role as a Hes1 dimer inhibitor, it is likely that this compound influences cell function by modulating the activity of Hes1, a protein known to play key roles in cell differentiation and development .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Hes1 protein. By inhibiting the formation of Hes1 dimers, this compound may alter the function of Hes1 within the cell .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. Given its interaction with Hes1, it is possible that this compound could influence pathways related to cell differentiation and development .

Chemical Reactions Analysis

Types of Reactions: Lethedioside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.

Comparison with Similar Compounds

Lethedioside A is unique among flavonoids due to its specific inhibition of the Hes1 dimer. Similar compounds include other flavonoids isolated from Aquilaria sinensis, such as:

These compounds, while similar in structure, exhibit unique biological activities that distinguish them from this compound.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O15/c1-37-13-7-19-22(14(30)9-17(42-19)12-4-5-16(38-2)18(6-12)39-3)20(8-13)43-29-27(36)25(34)24(33)21(44-29)11-41-28-26(35)23(32)15(31)10-40-28/h4-9,15,21,23-29,31-36H,10-11H2,1-3H3/t15-,21-,23+,24-,25+,26-,27-,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEZCWWFGXYLQY-YUYUGGDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of Lethedioside A and what is its activity compared to other similar compounds found in Lethedon tannaensis?

A1: this compound is a 7-methoxy-flavone 5-O-glycoside. Its structure consists of a 7,3',4'-tri-O-methylluteolin aglycone with a xylosylglucose sugar moiety attached at the 5-O position. [] Interestingly, while previous research isolated cytotoxic flavones from Lethedon tannaensis, this compound, along with other newly discovered flavonoids in the same study, displayed either weak or no cytotoxicity against KB tumor cells. [] This suggests that the presence and type of sugar moiety at the 5-O position might play a role in influencing the cytotoxic activity of these compounds.

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